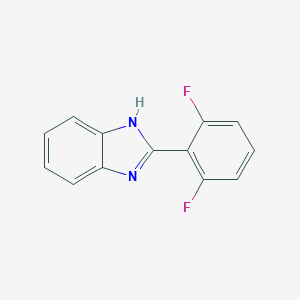

2-(2,6-difluorophenyl)-1H-benzimidazole

Descripción general

Descripción

2-(2,6-Difluorophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-difluorophenyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Análisis De Reacciones Químicas

Substitution Reactions at C4 and C5 Positions

The benzimidazole core undergoes electrophilic substitution at the C4, C5, and C7 positions. Bromination, chlorination, and nitration reactions are well-documented:

Key Observations

- Bromination :

Treatment with bromine in acetic acid introduces bromine at C5, yielding 5-bromo derivatives (e.g., 38 ) with moderate antiviral activity . - Nitration :

Nitric acid selectively nitrates the C5 position, producing 5-nitro derivatives (e.g., 49 ) .

| Substitution | Reagent/Conditions | Product Position | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | C5 | 60–65 |

| Nitration | HNO₃, RT | C5 | 55–60 |

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for synthesizing substituted derivatives. For example:

- Microwave-Alkylation :

A mixture of 2,6-difluorobenzaldehyde, o-phenylenediamine, and p-toluenesulfonic acid irradiated at 250 W for 6 minutes yields 1-(2,6-difluorobenzyl) derivatives with 70% yield , compared to 60% under conventional heating .

Biological Activity-Driven Modifications

To optimize antiviral and antimicrobial properties, substitutions at C4 and C6 are explored:

- Methylation :

Methyl groups at C4 enhance lipophilicity and HIV-1 RT inhibition (IC₅₀ = 0.71 µM) . - Halogenation :

4-Bromo and 4-chloro derivatives show improved inhibitory activity against HIV-1 variants .

| Derivative | Substituent | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 4-CH₃ | C4-methyl | 0.71 |

| 4-Br | C4-bromo | 0.78 |

| 5-NO₂ | C5-nitro | 0.51 |

Ring Expansion and Functionalization

The benzimidazole ring participates in cyclocondensation with thiazole or triazole moieties:

Aplicaciones Científicas De Investigación

Biological Activities

The compound has demonstrated a range of biological activities, making it a subject of interest in pharmaceutical research. Key applications include:

- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. 2-(2,6-Difluorophenyl)-1H-benzimidazole exhibits significant activity against various bacterial strains, attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis, showing promise as a potential anticancer agent .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

- Antiviral Activity : Recent studies have highlighted the potential of benzimidazole derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This compound has shown effectiveness against wild-type and mutant strains of HIV-1, indicating its potential in antiviral therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings indicate a mechanism by which this compound may exert its anticancer effects .

Case Study 3: Anti-inflammatory Activity

In vivo models of inflammation showed that treatment with this benzimidazole derivative resulted in a significant reduction in edema and inflammatory markers. The compound's ability to inhibit cyclooxygenase enzymes was identified as a key mechanism behind its anti-inflammatory effects .

Mecanismo De Acción

The mechanism of action of 2-(2,6-difluorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,6-Difluorophenyl)-1H-benzimidazole

- 2,6-Difluorophenyl isocyanate

- 2,6-Difluorophenyl isothiocyanate

- 2,6-Difluorophenol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(2,6-Difluorophenyl)-1H-benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 164593-05-9

- Molecular Formula : C13H9F2N3

- Molecular Weight : 247.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with appropriate amino compounds. The process may include various steps such as acylation and cyclization to achieve the desired structure with high yields and purity levels.

Antiviral Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiviral properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit HIV-1 variants effectively. The compound's mechanism involves binding to the reverse transcriptase enzyme, preventing viral replication .

Antimicrobial Properties

Benzimidazoles are well-known for their antimicrobial activities. Specifically, this compound has been evaluated for its antibacterial and antifungal effects. Preliminary studies suggest that this compound demonstrates notable activity against various pathogens, making it a candidate for further development into antimicrobial agents .

Antitumor Activity

Recent investigations into the antitumor potential of benzimidazole derivatives have highlighted their ability to inhibit cancer cell proliferation. Compounds structurally related to this compound have shown promising results in vitro against several cancer cell lines. The most active derivatives often contain electron-withdrawing groups that enhance their antiproliferative efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic effects.

Case Study 1: Antiviral Efficacy Against HIV-1

In a study evaluating various benzimidazole derivatives against HIV-1 variants, this compound demonstrated potent inhibitory effects. The compound was tested in cytoprotection assays and showed significant activity against NNRTI-resistant strains of HIV-1 .

Case Study 2: Antimicrobial Activity Profile

A comparative study assessed the antimicrobial efficacy of several benzimidazole derivatives, including this compound. Results indicated that this compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

| Compound Name | Antiviral Activity | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzimidazole Derivative A | Moderate | High | Moderate |

| Benzimidazole Derivative B | Low | High | High |

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCRJKJLZKRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364714 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164593-05-9 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?

A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like this compound, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing this compound (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.